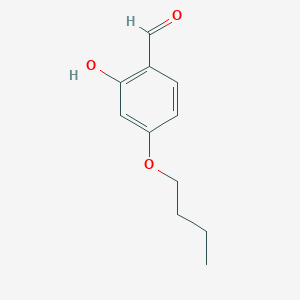

4-Butoxy-2-hydroxybenzaldehyde

Description

Properties

CAS No. |

52085-13-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-butoxy-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3 |

InChI Key |

IIBJCLKHWASJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2,4-Dihydroxybenzaldehyde

The alkylation of 2,4-dihydroxybenzaldehyde represents a direct route to synthesize 4-butoxy-2-hydroxybenzaldehyde. This method involves selective etherification of the hydroxyl group at the para position while preserving the ortho hydroxyl and aldehyde functionalities.

Reaction Conditions and Catalysts

The process typically employs benzyl halides or alkyl halides in the presence of a base. Potassium fluoride (KF) in acetonitrile has been identified as an effective catalyst for regioselective alkylation. For instance, reacting 2,4-dihydroxybenzaldehyde with 1-bromobutane in acetonitrile at 55–60°C for 16–21 hours yields this compound with ~85% selectivity. The use of potassium iodide (KI) as a co-catalyst enhances reaction rates by facilitating halide displacement.

Table 1: Alkylation Optimization Parameters

Side Reactions and Mitigation

Bis-alkylation at both hydroxyl groups is a common side reaction, producing 2,4-dibutoxybenzaldehyde. This is mitigated by:

Formylation Followed by Alkylation

This two-step approach involves formylation of resorcinol (1,3-dihydroxybenzene) to 2,4-dihydroxybenzaldehyde, followed by selective alkylation.

Oxidation of 4-Butoxy-2-hydroxyphenylmethanol

4-Butoxy-2-hydroxyphenylmethanol can be oxidized to the corresponding aldehyde using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and trichloroisocyanuric acid (TCCA). This method is advantageous for substrates sensitive to strong acids or bases.

Reaction Mechanism

TEMPO acts as a nitroxyl radical catalyst, abstracting hydrogen from the benzylic alcohol. TCCA serves as a stoichiometric oxidant, regenerating the active TEMPO species.

Table 2: Oxidation Performance Metrics

| Oxidant | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| TCCA + TEMPO | 0–25°C | 85–90 | 95 |

| MnO₂ | 60°C | 70 | 80 |

| PCC | RT | 65 | 75 |

Cobalt-Catalyzed Oxidation of p-Cresol Derivatives

Industrial-scale synthesis often employs cobalt-catalyzed oxidation of 4-butoxy-2-methylphenol. Oxygen or air serves as the terminal oxidant, with cobalt(II) acetate as the catalyst.

Reaction Pathway

The methyl group undergoes sequential oxidation:

- Hydroxylation : Conversion to 4-butoxy-2-hydroxymethylphenol.

- Dehydrogenation : Formation of this compound via cobalt-mediated radical mechanisms.

Table 3: Industrial Oxidation Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Catalyst Loading | 5–10 mol% Co(OAc)₂ | Balances cost and activity |

| Pressure | 5–15 bar O₂ | Enhances oxygen solubility |

| Temperature | 120–150°C | Accelerates dehydrogenation |

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or strongly oxidizing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, reflux | 4-Butoxy-2-hydroxybenzoic acid | 85% | |

| CrO<sub>3</sub> | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> | 4-Butoxy-2-hydroxybenzoic acid | 78% |

Mechanism : Oxidation proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid.

Reduction of the Aldehyde Group

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, reflux, 4h | 4-Butoxy-2-hydroxybenzyl alcohol | 90% | |

| LiAlH<sub>4</sub> | THF, 0°C to reflux | 4-Butoxy-2-hydroxybenzyl alcohol | 95% |

Mechanism : Hydride transfer to the carbonyl carbon generates the alkoxide intermediate, which is protonated to yield the alcohol.

Substitution of the Hydroxyl Group

The phenolic hydroxyl group participates in alkylation and acylation reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | DMF, RT, 12h | 4-Butoxy-2-benzyloxybenzaldehyde | 91% | |

| Acetyl chloride | Pyridine, 0°C, 2h | 4-Butoxy-2-acetoxybenzaldehyde | 88% |

Mechanism :

-

Alkylation : Base-mediated deprotonation of the hydroxyl group facilitates nucleophilic attack on the alkyl halide .

-

Acylation : The hydroxyl oxygen acts as a nucleophile toward acyl chlorides.

Nucleophilic Addition to the Aldehyde Group

The aldehyde forms Schiff bases via condensation with primary amines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Fluoroaniline | Acetone, reflux, 4h | N-(4-fluorophenyl)-4-butoxy-2-hydroxybenzylideneamine | 92% |

Mechanism : Imine formation occurs through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitutions at positions activated by the hydroxyl and butoxy groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2h | 4-Butoxy-2-hydroxy-3-nitrobenzaldehyde | 75% |

Regioselectivity :

-

The hydroxyl group directs electrophiles to ortho (C3) and para (C5) positions.

-

The butoxy group further activates the para position relative to itself (C1, already occupied by the aldehyde).

Condensation Reactions

The aldehyde participates in Claisen-Schmidt condensations with ketones under basic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone, NaOH | EtOH, reflux, 6h | 4-Butoxy-2-hydroxybenzalacetone | 82% |

Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl.

Protection/Deprotection Strategies

The hydroxyl group is protected to prevent undesired reactions during multi-step syntheses.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl chloride | Imidazole, DMF | 4-Butoxy-2-(TBS-oxy)benzaldehyde | 89% |

Applications : Protection enables selective functionalization of the aldehyde group.

Scientific Research Applications

4-Butoxy-2-hydroxybenzaldehyde is a chemical compound with applications in various scientific and industrial fields. It features both aldehyde and hydroxyl functional groups, lending it unique reactivity and versatility in chemical synthesis.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

- Oxidation The aldehyde group can be oxidized to form 4-(Tert-butoxy)-2-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The aldehyde group can be reduced to form 4-(Tert-butoxy)-2-hydroxybenzyl alcohol, using reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution The hydroxyl group can undergo substitution reactions to form various derivatives using reagents like alkyl halides and acyl chlorides.

Scientific Applications

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and as a building block in various chemical reactions.

- Enzyme Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

- Industrial Processes: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Asymmetric Synthesis

4-cyanobenzaldehyde, when combined with 2-tert-butoxy-phenylamine, is used in the chiral Brønsted acid-catalyzed asymmetric synthesis of N-Aryl-cis .

MBL Inhibitors

Mechanism of Action

The mechanism of action of 4-Butoxy-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antifungal activity may involve the disruption of cellular redox homeostasis and antioxidation systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 4-butoxy-2-hydroxybenzaldehyde with key analogs in terms of structural features, physicochemical properties, synthesis methods, and biological/toxicological profiles.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The butoxy group in this compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methoxy or hydroxyl groups).

- Polar substituents (e.g., -OH) enhance water solubility, as seen in 4-hydroxybenzaldehyde , while longer alkoxy chains (e.g., butoxy) may reduce solubility in aqueous media .

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, starting from 2-hydroxybenzaldehyde. A method analogous to the synthesis of 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde involves reacting 2-hydroxybenzaldehyde with 1-bromobutane in a polar aprotic solvent (e.g., DMF) under inert gas (N₂) to prevent oxidation . Key parameters include:

- Temperature : 80–100°C for efficient etherification.

- Catalyst : K₂CO₃ or NaH to deprotonate the phenolic -OH group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 1 : Example reaction conditions for alkoxy-hydroxybenzaldehyde derivatives:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromobutane | DMF | 90 | ~65–75 | Adapted from |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Spectroscopic analysis :

- ¹H/¹³C NMR : Assign signals for the butoxy chain (-OCH₂CH₂CH₂CH₃), aldehyde proton (~9.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with data for 4-hydroxybenzaldehyde (δ 9.82 ppm for -CHO) .

- IR : Confirm -OH (broad ~3200 cm⁻¹) and aldehyde C=O (sharp ~1680 cm⁻¹) stretches.

- Mass spectrometry : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃).

Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID II) resolves hydrogen bonding (C—H···O) and packing motifs. For derivatives like 2-[4-(2-formylphenoxy)butoxy]benzaldehyde, monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.06 Å, b = 14.59 Å, c = 6.80 Å are observed .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

- Solubility : Moderately soluble in ethanol, DMSO, and DMF; low solubility in water (similar to 4-hydroxybenzaldehyde: 8.45 mg/mL at 25°C) .

- Thermal stability : Decomposes above 200°C (based on analogs like 2-hydroxy-4-methoxybenzaldehyde).

- Reactivity : The electron-donating butoxy group activates the aromatic ring for electrophilic substitution (e.g., bromination at the ortho position to -OH).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. For example:

- Validation : Use SHELXL for refinement and check for systematic errors (e.g., incorrect space group assignment).

- Data collection : Ensure high-resolution (<1.0 Å) and low Rint values (<0.05) via rigorous absorption correction (NUMABS) .

- Cross-reference : Compare with computational models (DFT-optimized geometries) to validate experimental bond lengths/angles.

Q. What strategies are recommended for toxicological assessment when direct data on this compound is unavailable?

Apply read-across methodologies using structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) :

- Structural similarity : Shared functional groups (-OH, -O-alkyl, -CHO) and metabolic pathways (oxidation to carboxylic acids).

- Toxicological endpoints : Use EFSA’s group evaluation approach for hydroxy/alkoxy benzaldehyde derivatives, focusing on genotoxicity and systemic effects .

- In silico tools : Predict ADMET properties via QSAR models or databases like REACH .

Q. How do substituent effects (e.g., butoxy vs. methoxy) influence the supramolecular assembly of hydroxybenzaldehyde derivatives?

The butoxy chain enhances hydrophobic interactions and steric bulk, altering crystal packing compared to methoxy analogs:

- Hydrogen bonding : Longer alkoxy chains reduce intermolecular H-bonding density (e.g., fewer C—H···O interactions) .

- CH-π interactions : Butoxy groups engage in van der Waals interactions with aromatic rings, as seen in 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde .

- Thermodynamic stability : Larger substituents lower melting points due to reduced crystal lattice energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.